molecular formula C32H40N4O5S B1681978 Sparsentan CAS No. 254740-64-2

Sparsentan

Cat. No. B1681978
M. Wt: 592.8 g/mol
InChI Key: WRFHGDPIDHPWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sparsentan is used to reduce levels of protein in the urine (proteinuria) in patients who have a kidney disease called primary immunoglobulin A nephropathy (IgAN), who are at risk of their disease worsening quickly .


Synthesis Analysis

Sparsentan is a dual endothelin and angiotensin II receptor antagonist. It was created by merging the structural elements of irbesartan, an AT1R antagonist, and biphenylsulfonamide, an ETAR antagonist .


Molecular Structure Analysis

Sparsentan has a chemical formula of C32H40N4O5S and a molecular weight of 592.75 . It has a high affinity for the endothelin type A receptor (ETAR) and the angiotensin II type 1 receptor (AT1R) and more significant than 500-fold selectivity for these receptors over the endothelin type B and angiotensin II subtype 2 receptors .


Chemical Reactions Analysis

Sparsentan is a substrate, inhibitor, and inducer of CYP3A, an inducer of CYP2B6, CYP2C9, and CYP2C19, a substrate of p-glycoprotein and BCRP, and an inhibitor of p-glycoprotein, BCRP, OATP1B3, and OAT3 . CYP3A4-, CYP2C9-, and CYP2C19-mediated induction and/or autoinhibition were simulated after 14-day dosing of 200 and 800 mg sparsentan .


Physical And Chemical Properties Analysis

Sparsentan has a molecular formula of C32H40N4O5S and a molecular weight of 592.75 . The IUPAC name of Sparsentan is 2- [4- [ (2-butyl-4-oxo-1,3-diazaspiro [4.4]non-1-en-3-yl)methyl]-2- (ethoxymethyl)phenyl]- N - (4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide .

Scientific Research Applications

Dual Antagonism Properties

Sparsentan is recognized for its dual antagonism of the endothelin type A (ETA) receptor and the angiotensin II (AngII) receptor. This characteristic makes it potentially beneficial for patients with focal segmental glomerulosclerosis (FSGS), a kidney disorder. It can improve the glomerular filtration rate and facilitate protective tissue remodeling in mouse models of FSGS. Its ability to affect varying ionic currents in excitable cells has been noted but requires further investigation (Chuang, Cho, & Wu, 2021).

Clinical Trials in FSGS

Sparsentan's efficacy in treating FSGS has been the focus of several clinical trials. The DUPLEX study, a phase 3 trial, compares the long-term antiproteinuric efficacy, nephroprotective potential, and safety profile of sparsentan with an AT1 receptor blocker in patients with FSGS. The trial aims to evaluate the reduction in proteinuria and the slope of estimated glomerular filtration rate over time (Komers et al., 2020). Another phase 2 study, DUET, assessed sparsentan's efficacy and safety compared to irbesartan, an angiotensin II type 1 receptor antagonist, in patients with FSGS. The study found that sparsentan-treated patients showed significant reductions in proteinuria (Trachtman et al., 2018).

Drug-Drug Interaction Study

A study explored the interactions between sparsentan and dapagliflozin, particularly focusing on the pharmacokinetics (PK) of dapagliflozin when used concurrently with sparsentan. The study suggested minimal impact of sparsentan on dapagliflozin metabolism, indicating that the PK of dapagliflozin is not significantly affected by sparsentan (Chen et al., 2023).

Renoprotective Effects in Rat Models

Sparsentan was evaluated in a rat model of FSGS for its protective effects on the kidneys. The results demonstrated that sparsentan could attenuate kidney injury by preserving the glomerular basement membrane, reducing proteinuria, and limiting inflammatory cell infiltration. These findings highlight its potential in treating FSGS and similar renal conditions (Bedard, Jenkinson, & Komers, 2022).

Baseline Characteristics in DUPLEX Trial

Another aspect of the DUPLEX trial involved analyzing the baseline characteristics of patients enrolled. This study is crucial for understanding the demographic and clinical profiles of patients with FSGS who are not in remission and may benefit from sparsentan treatment (Trachtman, Radhakrishnan, Komers, Mercer, & Rosenberg, 2022).

Safety And Hazards

Sparsentan may cause serious liver problems. Stop taking sparsentan and call your doctor right away if you have nausea, vomiting, loss of appetite, right-sided upper stomach pain, tiredness, weight loss, jaundice, dark urine, fever, or itching . It may also cause serious side effects such as a light-headed feeling, kidney problems, high blood potassium, or fluid retention . It is toxic and a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFHGDPIDHPWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sparsentan, which possesses two clinically validated mechanisms of action in a single molecule, works by selectively blocking the action of two potent vasoconstrictor and mitogenic agents, angiotensin II (AII) and endothelin 1 (ET1), at their respective receptors. Sparsentan is highly selective (10,000-fold) for the AII receptor sub-type 1 and the ET receptor sub-type A. As such, Sparsentan combines the properties of an angiotensin receptor blocker (ARB) and an endothelin receptor antagonist (ERA) in the same molecule.
Record name Sparsentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sparsentan

CAS RN

254740-64-2
Record name Sparsentan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254740642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparsentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242RO5URM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sparsentan
Reactant of Route 2
Sparsentan
Reactant of Route 3
Reactant of Route 3
Sparsentan
Reactant of Route 4
Sparsentan
Reactant of Route 5
Sparsentan
Reactant of Route 6
Sparsentan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.